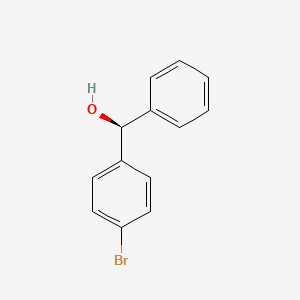
4-(2-氨基乙基)-N,N-二乙基苯胺
描述
4-(2-Aminoethyl)-N,N-diethylaniline is a chemical compound that has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk . It has also been used as a reagent in polycondensation reactions .
Synthesis Analysis
The synthesis of 4-(2-Aminoethyl)-N,N-diethylaniline involves complexation reactions . For instance, the title compound, [CdBr2 (C6H14N2O)], was synthesized upon complexation of 4-(2-aminoethyl)morpholine and cadmium (II) bromide tetrahydrate at 303 K .Molecular Structure Analysis
The molecular formula of 4-(2-Aminoethyl)-N,N-diethylaniline is C8H12N2 . It has an average mass of 136.194 Da and a mono-isotopic mass of 136.100052 Da .Chemical Reactions Analysis
4-(2-Aminoethyl)-N,N-diethylaniline undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates . It has been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Aminoethyl)-N,N-diethylaniline include a refractive index of 1.591, a boiling point of 103 °C/0.3 mmHg, a melting point of 28-31 °C, and a density of 1.034 g/mL at 25 °C .科学研究应用
缓蚀
4-(2-氨基乙基)-N,N-二乙基苯胺的席夫碱衍生物在酸性环境中对 Q235 低碳钢表现出显着的缓蚀性能。这种具有多个吡啶和苯环的化合物使用重量损失实验、动电位极化和电化学阻抗谱等多种方法进行了测试。通过 SEM-EDX 和 XPS 技术发现它是一种混合型缓蚀剂,并遵循朗缪尔吸附等温线。量子化学计算和分子动力学模拟被用来建立结构和缓蚀效率之间的相关性 (Ji 等人,2016)。
染料合成和染色
该化合物的衍生物被用于合成蓝色偶氮分散染料。这些染料的颜色因取代基而异,在不同的溶剂中表现出正和负溶剂变色效应。该研究突出了酰胺基取代基的电子效应和空间效应与所得染料颜色之间的关系 (Peters 和 Chisowa,1993)。
遗传毒性研究
研究了衍生物 N,N-二乙基苯胺的遗传毒性,方法是检查其诱导人淋巴细胞中姐妹染色单体交换 (SCE) 的能力。在有和没有代谢活化的情况下,观察到 SCE 频率显着增加,表明存在遗传毒性潜力 (Li 和 Minami,1997)。
光裂解和 DNA 结合
研究了由 4'-氨基-N,N-二乙基苯胺合成的亚甲基紫 3RAX 及其衍生物与 DNA 的结合模式及其光裂解能力。这些化合物显示出不同程度的 DNA 光裂解和单线态氧产生,突出了它们在 DNA 研究中的潜力 (Yang 等人,2017)。
光敏偶氮亚胺染料
合成了 4-(2-吡啶偶氮)-N,N-二乙基苯胺及其类似物,即光敏偶氮亚胺染料,并对其进行了表征。与非二烷基氨基取代基化合物相比,它们表现出不同的光化学行为,具有独特的发射光谱和光异构化特性,这得到了计算研究的支持 (Yoopensuk 等人,2012)。
自由基阳离子反应性
探索了 N,N-二乙基苯胺自由基阳离子的反应性,揭示了它们在各种亲核试剂存在下倾向于二聚化或经历亲核取代。这些通过吸收光谱监测的反应对于理解二烷基苯胺自由基阳离子的行为非常重要 (Kirchgessner、Sreenath 和 Gopidas,2006)。
作用机制
Target of Action
The primary target of 4-(2-aminoethyl)-N,N-diethylaniline, also known as 4-(2-Aminoethyl)benzenesulfonamide or AEBSF, is carbonic anhydrase II (CAII) . CAII is an enzyme that plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
4-(2-aminoethyl)-N,N-diethylaniline interacts with its target, CAII, by binding to it . This binding can inhibit the activity of CAII, thereby affecting the balance of pH in the body . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of CAII by 4-(2-aminoethyl)-N,N-diethylaniline can affect several biochemical pathways. CAII is involved in the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is fundamental to many biological processes, including respiration and pH regulation . By inhibiting CAII, 4-(2-aminoethyl)-N,N-diethylaniline can potentially disrupt these processes.
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The inhibition of CAII by 4-(2-aminoethyl)-N,N-diethylaniline can lead to changes in pH balance in the body . This could potentially affect a variety of molecular and cellular processes, including cellular respiration and the functioning of other enzymes.
Action Environment
The action of 4-(2-aminoethyl)-N,N-diethylaniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of CAII and, consequently, the efficacy of 4-(2-aminoethyl)-N,N-diethylaniline as an inhibitor . Additionally, the stability of the compound could be affected by factors such as temperature and the presence of other chemicals .
安全和危害
生化分析
Biochemical Properties
Enzymes such as cholinesterases and cytochrome P450, crucial for the metabolism of drugs, have been examined using 4-(2-aminoethyl)-N,N-diethylaniline as a model compound .
Cellular Effects
The biochemical and physiological effects of 4-(2-aminoethyl)-N,N-diethylaniline have been the subject of investigation, shedding light on its potential in scientific research and laboratory experiments . More detailed studies are needed to fully understand its effects on various types of cells and cellular processes.
Molecular Mechanism
Regarding its mechanism of action, 4-(2-aminoethyl)-N,N-diethylaniline is believed to function as an inhibitor of several enzymes, including cholinesterases, cytochrome P450, and acetylcholinesterase . By binding to the active sites of these enzymes, it effectively blocks their activity, preventing them from catalyzing their respective reactions .
属性
IUPAC Name |
4-(2-aminoethyl)-N,N-diethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13/h5-8H,3-4,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTJQHIPOJCVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737720-20-6 | |
| Record name | 4-(2-aminoethyl)-N,N-diethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


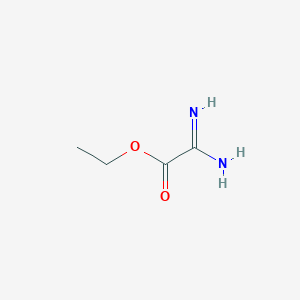
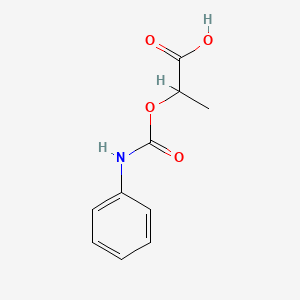

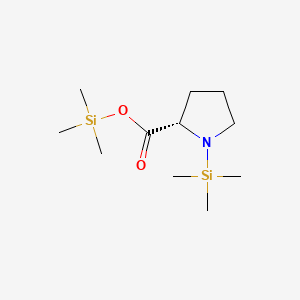
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol;N,N-diethylethanamine](/img/structure/B3281518.png)
![5-Hydrazinyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B3281533.png)
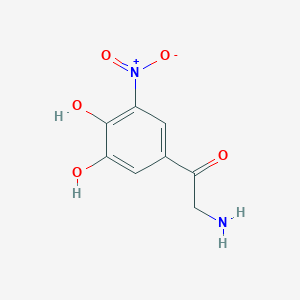
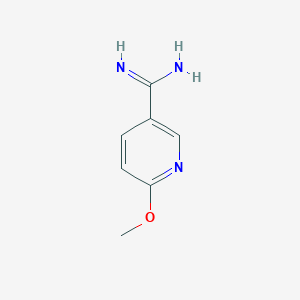
![Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-](/img/structure/B3281542.png)
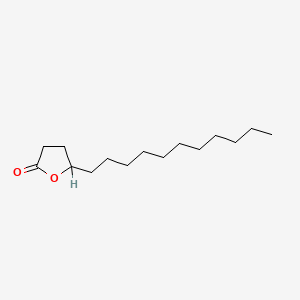
![6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B3281545.png)
![Trichloro[4-(trifluoromethyl)phenyl]silane](/img/structure/B3281552.png)

